An In-depth Technical Guide to Boc-PEG2-sulfonic acid: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to Boc-PEG2-sulfonic acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-PEG2-sulfonic acid is a heterobifunctional linker molecule of significant interest in contemporary drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a diethylene glycol (PEG2) spacer, and a terminal sulfonic acid group, offers a versatile platform for the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The hydrophilic PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the orthogonal protecting group strategy allows for controlled, sequential bioconjugation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-PEG2-sulfonic acid, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-PEG2-sulfonic acid is essential for its successful application in the laboratory. The key quantitative data for this molecule are summarized in the table below.
| Property | Data | Notes |
| Chemical Name | tert-Butoxycarbonyl-PEG2-sulfonic acid | Also referred to as 2-{2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxy}ethanesulfonic acid. |
| Molecular Formula | C₁₁H₂₂O₇S | |
| Molecular Weight | 298.35 g/mol | |
| CAS Number | 1817735-40-2 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | Purity should be confirmed by analytical techniques such as NMR and LC-MS. |
| pKa | 1.34 ± 0.50 (Predicted) | The sulfonic acid group is a strong acid. |
| Solubility | The amphiphilic nature of the molecule, with a nonpolar Boc group and a polar PEG and sulfonic acid, influences its solubility.[1] | |
| Water | Soluble. The PEG spacer and sulfonic acid group impart hydrophilicity.[1] | |
| DMSO (Dimethyl sulfoxide) | Soluble.[1] A common solvent for preparing stock solutions. | |
| DMF (Dimethylformamide) | Soluble.[1] Frequently used as a reaction solvent for bioconjugation. | |
| DCM (Dichloromethane) | Soluble.[1] Often used in synthesis and purification steps. | |
| Storage Conditions | 2-8°C or -20°C | Should be stored in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, -20°C under an inert atmosphere is recommended. |
Synthesis of Boc-PEG2-sulfonic acid
The synthesis of Boc-PEG2-sulfonic acid can be achieved through a multi-step process. A representative synthetic route starting from 2-(2-aminoethoxy)ethanol (B1664899) is outlined below. This pathway involves the introduction of the sulfonic acid moiety, followed by the protection of the terminal amine with a Boc group.
Experimental Protocol: Synthesis of Boc-PEG2-sulfonic acid
Route: Synthesis from 2-(2-Aminoethoxy)ethanol
This synthetic route involves two key stages: the sulfonation of the primary alcohol and the subsequent Boc protection of the primary amine.
Stage 1: Synthesis of 2-(2-Aminoethoxy)ethanesulfonic acid
-
Mesylation:
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (TEA) (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
Sulfonation:
-
Dissolve the crude mesylated intermediate in a mixture of dimethylformamide (DMF) and water.
-
Add sodium sulfite (B76179) (Na₂SO₃) (3.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture to remove excess sodium sulfite.
-
Remove the solvent under reduced pressure. The resulting crude 2-(2-aminoethoxy)ethanesulfonic acid is often carried forward to the next step without extensive purification.
-
Stage 2: Boc Protection of 2-(2-Aminoethoxy)ethanesulfonic acid
-
Dissolution: In a round-bottom flask, dissolve the crude 2-(2-aminoethoxy)ethanesulfonic acid from the previous step in a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) to adjust the pH to approximately 9-10.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) to the stirred solution.[2]
-
Reaction: Stir the reaction mixture at room temperature overnight. The reaction can be monitored by TLC to confirm the consumption of the starting material.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the final product, Boc-PEG2-sulfonic acid, by column chromatography on silica (B1680970) gel to yield a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product by NMR and mass spectrometry.
Applications in Drug Development
Boc-PEG2-sulfonic acid is a pivotal building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3][4]
PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] Boc-PEG2-sulfonic acid serves as a versatile linker, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]
Experimental Protocol: Representative PROTAC Synthesis
The following protocol describes a general strategy for the synthesis of a PROTAC using Boc-PEG2-sulfonic acid. This involves a sequential coupling approach.
Step 1: Boc Deprotection of the Linker
-
Dissolution: Dissolve Boc-PEG2-sulfonic acid (1.0 eq) in anhydrous DCM.
-
Acid Treatment: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a 4M HCl solution in dioxane.[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA, yielding the deprotected amino-PEG2-sulfonic acid, typically as a TFA salt.
Step 2: Activation of the Sulfonic Acid and Coupling to the First Ligand (e.g., POI Ligand)
-
Activation:
-
Dissolve the deprotected amino-PEG2-sulfonic acid (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 eq) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the sulfonyl chloride intermediate. This intermediate is highly reactive and is typically used immediately without purification.
-
-
Coupling:
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.
-
Slowly add the freshly prepared sulfonyl chloride solution to the ligand solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the formation of the ligand-linker intermediate by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Activation of the Second Ligand:
-
In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling:
-
Add the purified POI-linker intermediate from Step 2 (which has a free amine) (1.1 eq) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the formation of the final PROTAC by LC-MS.
-
-
Purification:
-
Upon completion, work up the reaction (e.g., aqueous wash).
-
Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).
-
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Characterization and Analysis of PROTACs
Once a PROTAC is synthesized, its identity, purity, and biological activity must be thoroughly characterized.
LC-MS for Identity and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of PROTACs. It provides information on the molecular weight of the synthesized molecule, confirming its identity, and can also be used to assess its purity.[7]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-20 minutes is a common starting point.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Analysis Mode: Positive ion mode is generally used to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the main peak. Purity is assessed by integrating the peak area of the desired product relative to the total peak area.
-
Western Blot for Protein Degradation Analysis
Western blotting is a widely used technique to quantify the degradation of the target protein induced by the PROTAC.[8][9] This allows for the determination of key parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample. The percentage of remaining protein is calculated relative to the vehicle-treated control.
-
Conclusion
Boc-PEG2-sulfonic acid is a highly valuable and versatile linker for the synthesis of advanced therapeutics, particularly PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer, a reactive sulfonic acid moiety, and a protected amine, enables the rational design and efficient construction of complex bioconjugates. A comprehensive understanding of its physicochemical properties, synthetic methodologies, and the protocols for characterizing its conjugates is paramount for researchers aiming to leverage its potential in the development of novel targeted therapies. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Boc-PEG2-sulfonic acid in drug discovery and chemical biology research.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 9. RU2059614C1 - Method of synthesis of 2-aminoethanesulfonic acid - Google Patents [patents.google.com]
